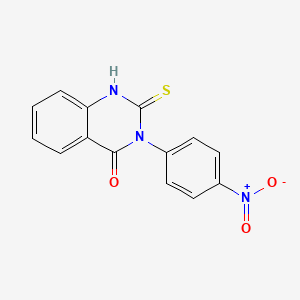

3-(4-硝基苯基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮

描述

The compound 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazolinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The presence of the nitrophenyl group and the thioxo moiety in the structure of this compound suggests potential for unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related 2-thioxoquinazolinone derivatives has been explored through various methods. For instance, solid-phase synthesis has been utilized to create a range of 1,3-disubstituted 2-thioxoquinazolinone-4-ones, where the fluorine atom on support-bound 2-fluoro-5-nitrobenzoyl amides is substituted with primary amines, followed by cyclization with thiocarbonyldiimidazole . Additionally, magnetic nanoparticles have been employed as catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential for environmentally friendly and reusable catalysts in the synthesis of such compounds . Furthermore, a selenium-catalyzed reductive N-heterocyclization method has been developed for the synthesis of 3,4-dihydroquinazolin-4-ones, starting from N-(2-nitrobenzoyl)amides with carbon monoxide .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex, with the potential for various substitutions that can affect the overall properties of the compound. For example, transition metal complexes have been synthesized with related compounds such as 3-(o-nitrophenyl)-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline, and their structures have been studied using techniques like X-ray crystallography . These studies provide insights into the coordination chemistry and molecular geometry of quinazolinone derivatives.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a range of chemical reactions. For instance, the synthesis of indazolo[2,3-a]quinoline derivatives from related compounds has been achieved through visible light photoredox catalysis, involving the formation of an N-N bond . Additionally, reactions of 3-aryl-2-thioxoquinazolin-4(3H)-ones with D-glucose and diazotization followed by reactions with aromatic amines have been reported, leading to the formation of N-glucosylamines and azo dyes, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thioxoquinazolinone derivatives can be influenced by their molecular structure. For example, the solvatochromic effects of fluorescent 2,3-dihydroquinazolin-4(1H)-ones have been studied, revealing the impact of solvent polarity on the properties of these compounds . Moreover, the use of nanomagnetically modified polyphosphoric acid as a catalyst for the synthesis of 2-thioxoquinazolinones under solvent-free conditions highlights the potential for green chemistry approaches in manipulating the physical and chemical properties of these molecules .

科学研究应用

抗菌和抗癫痫活性

由Rajasekaran、Rajamanickam和Darlinquine(2013)进行的研究探讨了3-取代-2-硫代喹唑啉-4(3H)-酮的新衍生物的合成,包括与3-(4-硝基苯基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮相关的化合物。这些化合物对各种细菌和真菌,如金黄色葡萄球菌和白念珠菌,表现出显著的抗菌活性。此外,一些衍生物显示出强效的抗癫痫活性,突显了它们在医学应用中的潜力 (Rajasekaran, Rajamanickam, & Darlinquine, 2013)。

合成方法

Azizi和Edrisi(2017)开发了一种用于合成2-硫代-2,3-二氢喹唑啉-4(1H)-酮衍生物的实用方法。该方法涉及蒽醌胺酸衍生物与各种二硫代氨基甲酸酯衍生物的反应,具有实用简易、高产率和环境友好等优点 (Azizi & Edrisi, 2017)。

环保合成

Molnar、Klenkar和Tarnai(2017)提出了一种使用胆碱氯化物/尿素深共融溶剂合成3-取代-2-硫代-2,3-二氢喹唑啉-4(1H)-酮的环保方法。这种合成方法快速、选择性强,不需要催化剂,是一种环境可持续的选择 (Molnar, Klenkar, & Tarnai, 2017)。

抗炎和镇痛性能

Rajasekaran、Rajamanickam和Darlinquine(2011)还合成了一系列3-取代-2-硫代喹唑啉-4(3H)-酮衍生物,并评估了它们的抗炎和镇痛活性。一些化合物在这些领域显示出显著的活性,表明它们在开发新的镇痛和抗炎药物方面具有潜力 (Rajasekaran, Rajamanickam, & Darlinquine, 2011)。

缓蚀性能

Khan等人(2017)研究了喹唑啉衍生物,包括与3-(4-硝基苯基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮类似的化合物,作为缓蚀剂的应用。他们发现这些化合物在盐酸中对轻钢具有有效的防腐蚀作用,展示了它们在工业应用中的潜力 (Khan et al., 2017)。

作用机制

属性

IUPAC Name |

3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c18-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINOGTDZSDDTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368204 | |

| Record name | 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

CAS RN |

72176-80-8 | |

| Record name | 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

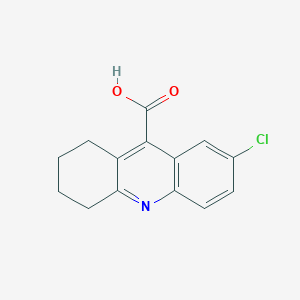

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)